1-Propanoylcyclopropane-1-carboxylic acid

Description

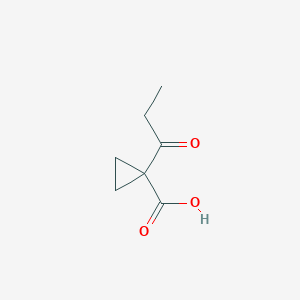

1-Propanoylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a propanoyl (CH₂CH₂CO-) substituent and a carboxylic acid group (-COOH) attached to the cyclopropane ring. Cyclopropane derivatives are notable for their strained three-membered ring, which imparts unique reactivity and biological activity. Substituents on the cyclopropane ring significantly influence physicochemical properties, metabolic pathways, and functional roles .

Properties

IUPAC Name |

1-propanoylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-5(8)7(3-4-7)6(9)10/h2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCZSBZRGCNQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanoylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 1-Propanoylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid and propanoyl groups, which can participate in nucleophilic acyl substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-Propanoylcyclopropane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the study of metabolic pathways and enzyme interactions. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Additionally, in industry, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 1-Propanoylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-propanoylcyclopropane-1-carboxylic acid with structurally related cyclopropane carboxylic acid derivatives, focusing on their substituents, molecular properties, and biological or synthetic roles.

Table 1: Structural and Functional Comparison of Cyclopropane Carboxylic Acid Derivatives

Key Comparative Insights

Substituent-Driven Reactivity and Stability ACC: The amino group (-NH₂) enables enzymatic conversion to ethylene via ACC oxidase, a critical process in plant physiology . Its ionic nature (zwitterionic at physiological pH) enhances solubility in aqueous environments . Fluorinated Derivative: Fluorine substitution increases electronegativity and metabolic stability, making it valuable in drug design . Methoxy Derivative: The methoxy group (-OCH₃) provides steric hindrance and electron-donating effects, influencing synthetic pathways .

Biological Roles ACC is central to ethylene signaling, while its malonylamino derivative (1-(malonylamino)cyclopropane-1-carboxylic acid) acts as a conjugated storage form, regulating ACC availability in plants .

Synthetic Methodologies ACC is biosynthesized from S-adenosylmethionine (SAM) via ACC synthase . Synthetic routes for phenyl and methoxy derivatives involve alkylation (e.g., 1,2-dibromoethane with nitriles) and subsequent functional group transformations .

Research Findings and Implications

- ACC in Plant Biology: Overexpression of ACC synthase genes correlates with enhanced ethylene production under stress (e.g., submergence in rice) . ACC oxidase, a non-heme Fe²⁺-dependent enzyme, catalyzes ACC conversion to ethylene with CO₂ and HCN as byproducts .

- Safety and Handling : ACC is classified with precautionary measures due to its role in volatile ethylene release, requiring controlled storage .

Biological Activity

1-Propanoylcyclopropane-1-carboxylic acid is a cyclopropane derivative with potential biological activities. Its unique structure, characterized by a strained cyclopropane ring, may contribute to its reactivity and interaction with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Weight : 156.18 g/mol

- CAS Number : 524735-87-3

The compound features a cyclopropane ring substituted with a propanoyl group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, leading to various biological effects. The strained nature of the cyclopropane ring allows for ring-opening reactions that can yield reactive intermediates capable of modulating enzyme activity or receptor interactions.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity. The presence of the carboxylic acid group may enhance its ability to interact with microbial membranes, leading to cell disruption and death. Such properties are significant in the development of new antimicrobial agents.

Anticancer Potential

Research is ongoing to explore the compound's potential as an anticancer agent. The unique structural features may allow it to interfere with cancer cell metabolism or induce apoptosis. Further investigations are required to elucidate its efficacy against various cancer cell lines.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several cyclopropane derivatives, including this compound. Results demonstrated significant inhibitory effects against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic agent. Further studies are necessary to understand the underlying mechanisms and optimize treatment protocols .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Interacts with enzymes/receptors via reactive intermediates |

| Methyl 1-amino-cyclopropanecarboxylate | Antimicrobial | Similar mechanism involving membrane disruption |

| Methyl 1-phenylcyclopropane-1-carboxylate | Anticancer | Induces apoptosis through metabolic interference |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level.

- In Vivo Studies : Testing in animal models to assess efficacy and safety.

- Formulation Development : Creating delivery systems that enhance bioavailability and therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.